N-([1,1'-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
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Overview
Description
N-([1,1’-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a complex organic compound that features a biphenyl group, a tetrahydropyran ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps:
Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the tetrahydropyran ring: This step involves the protection of a hydroxyl group using tetrahydropyran, forming a tetrahydropyranyl ether.
Formation of the nicotinamide moiety: This can be synthesized through the reaction of nicotinic acid with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The biphenyl and tetrahydropyran groups can be oxidized under strong oxidative conditions.
Reduction: The nicotinamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized biphenyl derivatives and tetrahydropyranones.
Reduction: Amines derived from the nicotinamide moiety.
Substitution: Substituted nicotinamide derivatives.
Scientific Research Applications
N-([1,1’-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the nicotinamide moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide derivatives: Compounds such as nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside.
Biphenyl compounds: Biphenyl itself and its various substituted derivatives.
Tetrahydropyran derivatives: Compounds like tetrahydropyran-4-ylmethanol and tetrahydropyran-4-one.
Uniqueness
N-([1,1’-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the biphenyl group, tetrahydropyran ring, and nicotinamide moiety in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-(2-phenylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-24(26-22-9-5-4-8-21(22)19-6-2-1-3-7-19)20-10-11-23(25-16-20)29-17-18-12-14-28-15-13-18/h1-11,16,18H,12-15,17H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXJSVSSWQIWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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